3-Epiglochidiol
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Overview
Description
Preparation Methods
3-Epiglochidiol can be isolated from the herbs of Glochidion puberum. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . This method ensures the compound’s stability and solubility for experimental purposes.
Chemical Reactions Analysis
3-Epiglochidiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the synthesis of proteins necessary for the cell cycle, such as cyclin D1 and Bcl-2 . The compound also interacts with tubulin by targeting the colchicine binding site, inhibiting tubulin polymerization . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions are typically related to the inhibition of tumor growth and induction of apoptosis .
Scientific Research Applications
3-Epiglochidiol has a wide range of scientific research applications. In chemistry, it is used as a reference standard for various analytical techniques . In biology and medicine, it has shown potent antiproliferative activity against lung cancer cell lines and other cancer cells . The compound has been found to effectively inhibit lung cancer xenograft tumor growth in animal models . Additionally, it exhibits inhibitory effects on nitric oxide and prostaglandin E2 production, making it a potential candidate for anti-inflammatory research.
Mechanism of Action
The mechanism of action of 3-Epiglochidiol involves its interaction with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, leading to the disruption of microtubule formation, which is essential for cell division and intracellular transportation . By inhibiting the synthesis of proteins necessary for the cell cycle, such as cyclin D1 and Bcl-2, this compound induces apoptosis in cancer cells .
Comparison with Similar Compounds
3-Epiglochidiol is similar to other triterpenoid compounds such as glochidone, lupenone, lupeolic acid, lupeol acetate, 30-oxolupeol, adiantulupanone, and 29-nor-20-oxolupeol . this compound is unique in its potent antitumor activity and its ability to inhibit tubulin polymerization by targeting the colchicine binding site . This makes it a promising candidate for further research in cancer therapeutics.
Properties
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUJTWPRYKNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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